8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane

Lipophilicity Drug-likeness Physicochemical profiling

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane (CAS 1422059-46-8; molecular formula C₁₅H₂₂N₂O; molecular weight 246.35 g/mol) is an N-aryl-substituted 1-oxa-4,8-diazaspiro[5.5]undecane derivative featuring a spiro junction between a morpholine-type oxa-aza ring and an N-(m-tolyl)piperidine ring. The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a member of the broader diazaspiro[5.5]undecane family, which has been described as a privileged heterocyclic scaffold in medicinal chemistry with demonstrated utility in programs targeting obesity, pain, immune disorders, kinase inhibition, and neurological conditions.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
Cat. No. B8138789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2CCCC3(C2)CNCCO3
InChIInChI=1S/C15H22N2O/c1-13-4-2-5-14(10-13)17-8-3-6-15(12-17)11-16-7-9-18-15/h2,4-5,10,16H,3,6-9,11-12H2,1H3
InChIKeyZVEJKBLSHWSXCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane – Structural Identity, Spirocyclic Class, and Procurement Baseline


8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane (CAS 1422059-46-8; molecular formula C₁₅H₂₂N₂O; molecular weight 246.35 g/mol) is an N-aryl-substituted 1-oxa-4,8-diazaspiro[5.5]undecane derivative featuring a spiro junction between a morpholine-type oxa-aza ring and an N-(m-tolyl)piperidine ring [1]. The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a member of the broader diazaspiro[5.5]undecane family, which has been described as a privileged heterocyclic scaffold in medicinal chemistry with demonstrated utility in programs targeting obesity, pain, immune disorders, kinase inhibition, and neurological conditions [2]. This specific compound contains a secondary amine (NH) at the 4-position of the oxa-aza ring and an N-aryl (m-tolyl) substituent at the 8-position, constituting a versatile synthetic intermediate for downstream functionalization. PubChem records indicate a computed XLogP3-AA of 2, topological polar surface area (TPSA) of 24.5 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and one rotatable bond [1].

Why Generic Substitution of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane with Other Diazaspiro[5.5]undecane Analogs Is Scientifically Unjustified


Diazaspiro[5.5]undecane derivatives are not interchangeable building blocks. The specific regioisomeric placement of the oxygen atom (1-oxa-4,8 vs. 1-oxa-4,9 vs. 3,9-diaza), the position of N-substituents, and the electronic character of the aryl group each independently determine biological target engagement, physicochemical properties, and downstream synthetic utility. For instance, the 1-oxa-4,9-diazaspiro[5.5]undecane regioisomer has yielded clinical-stage dual MOR/σ₁R ligands (EST73502) [1], while the 3,9-diazaspiro[5.5]undecane scaffold has produced potent GABAₐR antagonists [2], and 1-oxa-4,8-diazaspiro[5.5]undecane derivatives bearing heteroaryl substituents at position 8 have demonstrated WEE kinase binding [3]. The m-tolyl group at the 8-position confers distinct lipophilicity and steric bulk compared to pyrazinyl, Boc, or benzyl analogs, directly affecting membrane permeability, metabolic stability, and target binding conformations. Substituting the m-tolyl-1-oxa-4,8-diazaspiro[5.5]undecane with a different regioisomer or N-substituent would fundamentally alter the chemical and biological profile, making generic interchange scientifically unsound.

Quantitative Differentiation Evidence for 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane Against Closest Analogs


N-Aryl Substitution Identity: m-Tolyl vs. Pyrazin-2-yl Differentiation in Calculated Physicochemical Properties

The m-tolyl substituent at the 8-position of 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane confers a computed XLogP3-AA of 2.0, compared to a lower predicted logP for the more polar 8-(pyrazin-2-yl) analog (CAS 1422062-24-5, molecular formula C₁₂H₁₈N₄O, MW 234.3 g/mol) [1]. The m-tolyl derivative possesses one hydrogen bond donor (secondary NH) and three hydrogen bond acceptors, whereas the pyrazin-2-yl analog has zero HBD and five HBA [1]. The TPSA of 24.5 Ų for the m-tolyl compound versus an estimated ~38 Ų for the pyrazinyl analog predicts superior passive membrane permeability for the m-tolyl derivative based on established TPSA thresholds for CNS penetration [1]. This difference in lipophilicity and hydrogen bonding capacity makes the m-tolyl compound preferable for medicinal chemistry programs requiring balanced logP in the 2–3 range for oral bioavailability.

Lipophilicity Drug-likeness Physicochemical profiling Building block selection

Scaffold Regioisomerism: 1-Oxa-4,8 vs. 1-Oxa-4,9 Diazaspiro[5.5]undecane – Differential Biological Target Engagement Profiles

The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold positions the basic nitrogen atoms at positions 4 and 8, whereas the more extensively characterized 1-oxa-4,9-diazaspiro[5.5]undecane regioisomer places nitrogens at positions 4 and 9 [1]. This regioisomeric difference has profound consequences: the 1-oxa-4,9 scaffold has yielded dual μ-opioid receptor (MOR) agonist / σ₁ receptor (σ₁R) antagonist clinical candidate EST73502 (Kᵢ MOR = 64 nM; Kᵢ σ₁R = 118 nM) [2], whereas the 1-oxa-4,8 scaffold with heteroaryl 8-substitution has been explored in WEE1/WEE2 kinase inhibitor programs with reported binding affinities (Kd) as low as 4.70 nM for WEE2 and 44 nM for WEE1 [3]. No published data demonstrate MOR or σ₁R activity for any 1-oxa-4,8-diazaspiro[5.5]undecane derivative, indicating that the nitrogen positioning is a critical determinant of pharmacological target selectivity. The 8-m-tolyl substituent projects into a different vector relative to the spiro junction compared to the 9-substituted regioisomer.

Kinase inhibition Sigma receptor Opioid receptor Scaffold hopping

Synthetic Versatility: Free Secondary Amine at 4-Position Enables Orthogonal Functionalization Compared to Boc-Protected Analogs

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane contains a free secondary amine at the 4-position (within the oxa-aza ring), enabling direct functionalization via N-alkylation, N-acylation, N-sulfonylation, or reductive amination without prior deprotection steps [1]. In contrast, the widely available 4-Boc-1-oxa-4,8-diazaspiro[5.5]undecane (CAS 1160247-06-2, MW 256.34 g/mol) and 8-Boc-1-oxa-4,8-diazaspiro[5.5]undecane (CAS 1160247-05-1) both require Boc deprotection (typically TFA or HCl) before the respective amine can be derivatized, adding a synthetic step and potentially introducing impurities . The 8-position tertiary amine (N-m-tolyl) is already capped, providing orthogonal reactivity: the 4-NH can be selectively functionalized while the 8-N-aryl remains intact. This orthogonal protection strategy is not available in the Boc-protected analogs without additional synthetic manipulation. The molecular weight of 246.35 g/mol is also 10 Da lower than the Boc analogs, offering a modest improvement in ligand efficiency metrics for fragment-based or lead-like compound optimization.

Parallel synthesis Library generation Protecting group strategy Building block utility

Aryl Substituent Topology: m-Tolyl vs. p-Tolyl and Phenyl Electronic and Steric Effects in Spirocyclic Scaffolds

The meta-methyl substitution pattern of the tolyl group in 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane distinguishes it from both the unsubstituted phenyl and para-tolyl analogs. In related diazaspiro scaffolds, the meta-substitution pattern has been shown to influence binding conformation by restricting rotation of the N-aryl bond, as demonstrated in the 3,9-diazaspiro[5.5]undecane GABAₐR antagonist series where m-methylphenyl substitution (compound 2027) conferred enhanced selectivity for extrasynaptic α4βδ-containing receptors over synaptic subtypes [1]. Specifically, compound 2027 (bearing a 3,9-diazaspiro[5.5]undecane core with m-methylphenyl substitution) exhibited GABAₐR antagonist IC₅₀ values of 6.68 μM (α1β2δ), 1.03 μM (α4β1δ), 0.36 μM (α4β2δ), and 4.13 μM (α6β2δ), demonstrating that the m-methyl group modulates subtype selectivity [2]. While direct head-to-head data for the 1-oxa-4,8 scaffold with varying aryl substituents are not published, the m-tolyl group is expected to confer distinct conformational preferences and metabolic stability compared to p-tolyl (increased CYP-mediated benzylic oxidation risk) or unsubstituted phenyl (lower lipophilicity, reduced steric bulk).

Structure-activity relationship Aryl substitution Conformational restriction Metabolic stability

Kinase Inhibitor Scaffold Potential: 1-Oxa-4,8-Diazaspiro[5.5]undecane in ATP-Binding Site Mimicry vs. Non-Oxa Diazaspiro Scaffolds

Diazaspirocyclic compounds directly linked to heteroaromatic hinge binder groups have been demonstrated to serve as ligand-efficient ATP-competitive kinase inhibitors [1]. The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold incorporates an oxygen atom in one ring, which differentiates it from all-carbon 1,9-diazaspiro[5.5]undecane and 3,9-diazaspiro[5.5]undecane scaffolds. This oxygen atom introduces an additional hydrogen bond acceptor and alters the conformational preferences of the morpholine-type ring, potentially enabling distinct hinge-binding interactions. Patent literature (CN116462687A) explicitly describes 1-oxa-4,8-diazaspiro[5.5]undecane derivatives as WEE1 kinase inhibitors [2]. Cross-study comparison with the broader diazaspirocyclic kinase inhibitor literature shows that heteroaryl-appended diazaspirocycles achieve IC₅₀ values in the nanomolar range against multiple kinases (e.g., CDK inhibitors with IC₅₀ as low as 11 nM) , and the 1-oxa-4,8 scaffold with appropriate 8-aryl substitution provides a structurally distinct entry point into this chemical space. The m-tolyl group at position 8 provides a hydrophobic contact surface that can complement lipophilic pockets adjacent to the ATP-binding site.

Kinase inhibitor ATP-competitive Hinge binder Ligand efficiency

Computed Drug-Likeness and Rotatable Bond Count Differentiation vs. Extended N-Alkyl Analogs

8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane has exactly one rotatable bond (the N-aryl bond connecting the piperidine ring to the m-tolyl group), as computed by Cactvs 3.4.6.11 [1]. This extremely low rotatable bond count (RB = 1) is a distinguishing feature compared to N-alkyl-substituted analogs such as 4-benzyl-9-methyl-1-oxa-4,9-diazaspiro[5.5]undecane, which possess 3–4 rotatable bonds due to alkyl linker flexibility . The low RB count contributes to a favorable entropic binding profile and aligns with the well-established medicinal chemistry principle that decreasing rotatable bond count correlates with improved oral bioavailability [2]. In the context of fragment-based drug discovery or lead optimization, the rigid spirocyclic core with a single rotatable N-aryl bond provides a highly pre-organized conformation, reducing the entropic penalty upon target binding compared to more flexible analogs. The compound's molecular weight (246.35 Da) and computed logP (2.0) place it within favorable lead-like chemical space.

Ligand efficiency Rotatable bonds Oral bioavailability Fragment-based design

Procurement-Guiding Application Scenarios for 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation: WEE1/WEE2 and ATP-Competitive Kinase Programs

Programs targeting WEE-family kinases or seeking novel ATP-competitive chemotypes should prioritize 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane as a core scaffold building block. The 1-oxa-4,8-diazaspiro[5.5]undecane scaffold has explicit patent precedent as a WEE1 inhibitor core (CN116462687A) [1], and structurally related 1-oxa-4,8 derivatives have demonstrated nanomolar binding to WEE1 (Kd = 44 nM) and WEE2 (Kd = 4.70 nM) kinase domains [2]. The m-tolyl group provides a hydrophobic contact surface complementary to lipophilic ATP-site pockets, while the free 4-NH enables rapid analog generation via acylation, sulfonylation, or reductive amination. This compound is specifically indicated for groups that have already identified a diazaspiro[5.5]undecane hit and seek a differentiated scaffold with orthogonal synthetic handles and intellectual property positioning distinct from the more crowded 1-oxa-4,9 or 3,9-diaza regioisomers.

Focused Library Synthesis and Parallel Medicinal Chemistry Optimization

Medicinal chemistry teams executing structure-activity relationship (SAR) exploration around N-aryl diazaspirocycles will benefit from the orthogonal protection strategy inherent to this compound: the 8-position N-m-tolyl is permanently capped, leaving only the 4-position secondary amine available for derivatization [1]. This eliminates the need for selective protection/deprotection sequences required with bis-Boc or mixed-protection analogs [2]. The low rotatable bond count (RB = 1) and moderate lipophilicity (XLogP3-AA = 2.0) make this an attractive core for fragment growth strategies, where each added functional group can be assessed for its impact on ligand efficiency without confounding conformational flexibility [3]. The compound is particularly suited for amide library synthesis, sulfonamide library generation, and reductive amination diversification at the 4-NH position.

CNS Drug Discovery Programs Requiring Balanced Physicochemical Properties

The combination of TPSA = 24.5 Ų (below the 60–70 Ų threshold predictive of poor CNS penetration), XLogP3-AA = 2.0 (within the optimal CNS drug logP range of 1–3), and low molecular weight (246.35 Da) positions 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane as a building block of choice for CNS-targeted medicinal chemistry [1][2]. Compared to more polar analogs such as 8-(pyrazin-2-yl)-1-oxa-4,8-diazaspiro[5.5]undecane (higher TPSA, lower logP), the m-tolyl derivative is predicted to exhibit superior passive blood-brain barrier permeability. Class-level evidence from the 1-oxa-4,9-diazaspiro[5.5]undecane series (e.g., EST73502, which is orally active and brain-penetrant) supports the inherent CNS drug-likeness of oxa-diazaspiro[5.5]undecane scaffolds [3]. This compound is appropriate for CNS programs targeting neurological receptors, transporters, or enzymes where balanced logP and low TPSA are critical for target engagement in vivo.

Academic and Industrial Chemical Biology Probe Development

For chemical biology groups developing tool compounds or probes, 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane offers a distinct advantage as a pre-functionalized spirocyclic core that can be directly elaborated without multi-step protecting group manipulations [1]. The single rotatable bond (N-aryl) combined with the rigid spirocyclic architecture provides a conformationally constrained scaffold that can help deconvolute binding mode hypotheses through reduced entropic complexity [2]. The compound serves as a direct precursor for generating fluorescent probes (via 4-NH conjugation to fluorophores), affinity chromatography ligands (via 4-NH linkage to solid supports), or PROTAC warheads (via 4-NH attachment to E3 ligase recruitment motifs), while the 8-m-tolyl group remains available for target protein engagement. Procurement of this specific derivative avoids the additional synthesis and purification burden associated with deprotecting and selectively refunctionalizing the more common Boc-protected analogs.

Quote Request

Request a Quote for 8-M-Tolyl-1-Oxa-4,8-Diazaspiro[5.5]Undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.